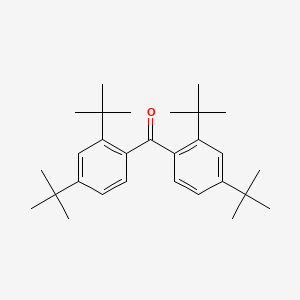
Bis(2,4-di-tert-butylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-di-tert-butylphenyl)methanone is an organic compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound consists of two 2,4-di-tert-butylphenyl groups attached to a central methanone group, making it a valuable chemical in synthetic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-di-tert-butylphenyl)methanone typically involves the reaction of 2,4-di-tert-butylphenol with a suitable methanone precursor. One common method includes the use of phosphorus trichloride and tetramethylolmethane as starting materials . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize efficiency. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product. The compound is then purified through various techniques such as distillation and crystallization to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-di-tert-butylphenyl)methanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tert-butyl groups, which provide steric hindrance and affect the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce alcohol derivatives. Substitution reactions often result in the formation of various substituted phenylmethanones.
Scientific Research Applications
Bis(2,4-di-tert-butylphenyl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cell growth and viability . In the field of medicine, the compound is investigated for its potential therapeutic properties. Industrially, it is used as an antioxidant stabilizer in polymer production .
Mechanism of Action
The mechanism of action of Bis(2,4-di-tert-butylphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence cellular processes. For example, it has been shown to affect mitochondrial membrane potential, leading to changes in cell growth and viability .
Comparison with Similar Compounds
Bis(2,4-di-tert-butylphenyl)methanone can be compared with other similar compounds such as 3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate and bis(p-nonylphenyl)phosphate . These compounds share structural similarities but differ in their specific chemical properties and applications. The unique structure of this compound, with its two tert-butyl groups, provides distinct steric and electronic effects that make it valuable in various applications.
Properties
CAS No. |
89490-60-8 |
|---|---|
Molecular Formula |
C29H42O |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
bis(2,4-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C29H42O/c1-26(2,3)19-13-15-21(23(17-19)28(7,8)9)25(30)22-16-14-20(27(4,5)6)18-24(22)29(10,11)12/h13-18H,1-12H3 |
InChI Key |
QJHHYZMEMGPYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















